
4-(1H-Indazol-3-YL)butan-2-one
Overview
Description
4-(1H-Indazol-3-YL)butan-2-one is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 4-(1H-Indazol-3-YL)butan-2-one are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
This compound interacts with its targets by inhibiting, regulating, and/or modulating the activity of these kinases . This interaction leads to changes in the cell cycle progression and DNA damage response, potentially leading to cell death in the case of cancer cells .
Biochemical Pathways
The compound affects the pathways related to cell cycle regulation and DNA damage response . The downstream effects include altered cell cycle progression, DNA repair mechanisms, and potentially, induction of cell death .
Result of Action
The molecular and cellular effects of this compound’s action include changes in cell cycle progression, alterations in DNA repair mechanisms, and potential induction of cell death . These effects are particularly relevant in the context of cancer treatment, where the goal is to selectively induce cell death in cancer cells .
Biochemical Analysis
Biochemical Properties
4-(1H-Indazol-3-YL)butan-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives are known to exhibit inhibitory effects on certain enzymes, such as tyrosine kinases and cyclooxygenases These interactions can modulate signaling pathways and biochemical processes within cells
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit anti-inflammatory, antitumor, and antibacterial activities . These effects are mediated through the regulation of key signaling molecules and transcription factors, leading to changes in gene expression and metabolic pathways. The impact of this compound on specific cell types and cellular processes needs to be further explored to understand its full range of cellular effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific targets, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, indazole derivatives have been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation . Additionally, this compound may influence gene expression by modulating transcription factors and epigenetic regulators. Understanding the precise molecular interactions and mechanisms of action of this compound is essential for elucidating its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies on indazole derivatives have shown that their stability and degradation can vary depending on the experimental conditions Long-term exposure to this compound may lead to cumulative effects on cellular processes, including alterations in gene expression, protein activity, and metabolic pathways
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies on indazole derivatives have demonstrated that their biological activity and toxicity are dose-dependent . At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antitumor activity. At higher doses, it may cause toxic or adverse effects, including organ damage or disruption of normal cellular function. Determining the optimal dosage and understanding the threshold effects of this compound are crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Indazole derivatives have been reported to affect metabolic flux and metabolite levels by modulating key enzymes involved in metabolic pathways . For example, they can inhibit the activity of enzymes involved in the biosynthesis of inflammatory mediators or promote the degradation of specific metabolites. Investigating the metabolic pathways and the specific enzymes or cofactors that interact with this compound is essential for understanding its metabolic fate and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. Indazole derivatives can interact with transporters or binding proteins that facilitate their uptake and distribution . These interactions can influence the localization and accumulation of the compound in specific cellular compartments or tissues. Understanding the transport mechanisms and distribution patterns of this compound is important for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Indazole derivatives may contain targeting signals or undergo post-translational modifications that direct them to specific compartments or organelles within cells . For example, they may localize to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their effects on cellular processes. Investigating the subcellular localization of this compound and its impact on its activity and function is crucial for understanding its mode of action and potential therapeutic applications.
Biological Activity
4-(1H-Indazol-3-YL)butan-2-one, a compound with the chemical formula CHNO and CAS number 214541-51-2, has garnered attention in recent years due to its potential biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
The following table summarizes key chemical properties of this compound:
Property | Value |
---|---|
Molecular Weight | 188.226 g/mol |
Density | 1.19 g/cm³ |
Boiling Point | 367.2 °C |
Flash Point | 179.5 °C |
LogP | 2.0845 |
PSA (Polar Surface Area) | 45.75 Ų |
Antiparasitic Activity
Research has indicated that indazole derivatives, including this compound, exhibit notable antiparasitic activity. A study focusing on Trypanosoma brucei, the causative agent of human African trypanosomiasis, identified several indazole-based compounds as potential inhibitors of trypanothione synthetase, an essential enzyme for parasite survival. The structure-activity relationship analysis revealed that modifications in the indazole ring can enhance potency against T. brucei .
The mechanism by which this compound exerts its biological effects appears to involve interference with critical metabolic pathways in parasites. In vitro assays demonstrated that this compound acted as a fast-acting cidal agent against T. brucei, although it did not cure murine models of infection, suggesting a need for further optimization .
Study on Trypanosomiasis
In a comprehensive study published in the Journal of Medicinal Chemistry, researchers evaluated various indazole derivatives for their ability to inhibit T. brucei. Among these, this compound was highlighted for its favorable pharmacokinetic properties and significant inhibition of parasite growth in laboratory settings . The study also emphasized the importance of optimizing the indazole scaffold to improve selectivity and reduce toxicity.
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications at specific positions on the indazole ring could enhance biological activity. For instance, substituents that increase hydrophilicity were found to improve solubility and bioavailability, which are critical for therapeutic efficacy .
Scientific Research Applications
Biological Activities
4-(1H-Indazol-3-YL)butan-2-one has been investigated for several biological activities:
- Antimicrobial Properties : Studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve the inhibition of specific bacterial enzymes, although further research is necessary to elucidate the precise pathways involved .
- Antiproliferative Effects : Preliminary findings suggest that 4-(1H-Indazol-3-YL)butan-2-one may inhibit the proliferation of certain cancer cell lines. Structure-activity relationship (SAR) studies have shown that modifications to the indazole structure can enhance its efficacy against cancer cells .
- Trypanosomiasis Research : The compound has been identified as a potential lead in the development of treatments for human African trypanosomiasis (sleeping sickness). It shows promise as an inhibitor of Trypanosoma brucei growth, a parasite responsible for the disease. SAR studies indicate that specific substitutions on the indazole ring can improve potency and selectivity against the parasite .
Synthetic Methodologies
The synthesis of this compound has been achieved through various methods, including:
- Conjugate Addition Reactions : Utilizing visible light photoacid generators to facilitate Michael additions, researchers have successfully synthesized this compound with high yields .
- Cheminformatics Approaches : Advanced computational methods have been employed to optimize the synthesis and predict the biological activity of various analogs, leading to the identification of more potent derivatives .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against multiple bacterial strains. The results demonstrated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a new antibacterial agent.
Case Study 2: Anti-Trypanosomal Activity
In vitro assays revealed that this compound effectively inhibited the growth of Trypanosoma brucei with an IC50 value indicating substantial potency. This finding supports further investigation into its use as a therapeutic agent for treating trypanosomiasis .
Summary Table of Applications
Chemical Reactions Analysis
1.1. Oxidation Reactions
The ketone group in 4-(1H-Indazol-3-yl)butan-2-one undergoes oxidation to form carboxylic acids. Common oxidizing agents include:
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Potassium permanganate (KMnO₄) : Converts the ketone to 4-(1H-indazol-3-yl)butanoic acid under acidic conditions.
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Chromium trioxide (CrO₃) : Produces the same acid but requires controlled reaction conditions to avoid over-oxidation.
Oxidizing Agent | Reaction Conditions | Major Product |
---|---|---|
KMnO₄ | H₂SO₄, 50°C | Carboxylic acid |
CrO₃ | HCl, reflux | Carboxylic acid |
1.2. Reduction Reactions
The ketone group is reduced to a secondary alcohol using:
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Sodium borohydride (NaBH₄) : Produces 4-(1H-indazol-3-yl)butan-2-ol in methanol at 0°C.
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Lithium aluminum hydride (LiAlH₄) : Yields the alcohol under anhydrous conditions.
Reducing Agent | Solvent | Temperature | Major Product |
---|---|---|---|
NaBH₄ | MeOH | 0°C | Alcohol |
LiAlH₄ | THF | -78°C | Alcohol |
1.3. Substitution Reactions
The indazole ring undergoes electrophilic substitution at the 5-position. For example:
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Nitration : Nitro groups substitute at the 5-position under concentrated HNO₃ and H₂SO₄ .
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Bromination : Br₂ in acetic acid introduces bromine at the 5-position .
Substituent | Reagent | Position | Product |
---|---|---|---|
NO₂ | HNO₃/H₂SO₄ | 5 | 5-Nitroindazole derivative |
Br | Br₂/AcOH | 5 | 5-Bromoindazole derivative |
1.4. Condensation Reactions
Hydrazine reacts with the ketone group to form indazole derivatives:
Reagent | Conditions | Major Product |
---|---|---|
Hydrazine | MeOH, reflux | Indazole derivative |
2.1. NMR Analysis
Key ¹H NMR signals for reaction intermediates (in DMSO-d₆):
Signal (ppm) | Assignment |
---|---|
8.09–8.54 | Aromatic protons (H3–H6) |
5.73–5.86 | CH₂ adjacent to ketone |
6.68–7.50 | NH/OH groups |
2.2. Kinetic Studies
-
The oxidation of this compound by KMnO₄ follows a second-order rate law, with rate constants (k) = 3.2 × 10⁻³ M⁻¹s⁻¹ at 50°C.
-
Reduction reactions with NaBH₄ exhibit pseudo-first-order kinetics due to excess reagent.
3.1. Pharmaceutical Development
The compound serves as a precursor for:
-
Antimicrobial agents : Substitution at the 5-position enhances antimicrobial activity .
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Anticancer drugs : Oxime derivatives show potential as kinase inhibitors.
3.2. Material Science
Properties
IUPAC Name |
4-(2H-indazol-3-yl)butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(14)6-7-11-9-4-2-3-5-10(9)12-13-11/h2-5H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLAOGKXZIBTLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=C2C=CC=CC2=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699074 | |
Record name | 4-(2H-Indazol-3-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214541-51-2 | |
Record name | 4-(2H-Indazol-3-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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